

Spectroscopic Profile of 4- [(Ethylamino)sulfonyl]benzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-[(Ethylamino)sulfonyl]benzoic acid

Cat. No.: B083595

[Get Quote](#)

This guide provides a comprehensive overview of the spectroscopic data for **4-[(Ethylamino)sulfonyl]benzoic acid**, tailored for researchers, scientists, and professionals in drug development. The document details predicted and expected data for Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), alongside detailed experimental protocols.

Spectroscopic Data Summary

The following tables summarize the anticipated quantitative data for **4-[(Ethylamino)sulfonyl]benzoic acid** based on its chemical structure and spectroscopic principles observed in analogous compounds.

Table 1: Predicted ^1H and ^{13}C NMR Chemical Shifts

¹ H NMR	Predicted δ (ppm)	Multiplicity	Integration	Assignment
Carboxylic Acid	> 12	Singlet (broad)	1H	-COOH
Aromatic	8.1 - 8.3	Doublet	2H	Ar-H ortho to -COOH
Aromatic	7.9 - 8.1	Doublet	2H	Ar-H ortho to -SO ₂ -
N-H	5.0 - 6.0	Triplet	1H	-NH-
Methylene	3.0 - 3.2	Quartet	2H	-CH ₂ -
Methyl	1.1 - 1.3	Triplet	3H	-CH ₃
¹³ C NMR	Predicted δ (ppm)		Assignment	
Carbonyl	165 - 175		-COOH	
Aromatic	140 - 150		Ar-C quaternary (-SO ₂ -)	
Aromatic	130 - 140		Ar-C quaternary (-COOH)	
Aromatic	125 - 130		Ar-CH	
Aromatic	115 - 125		Ar-CH	
Methylene	35 - 45		-CH ₂ -	
Methyl	10 - 20		-CH ₃	

Table 2: Expected Infrared (IR) Absorption Bands

Functional Group	Expected Wavenumber (cm ⁻¹)	Intensity	Vibration
O-H (Carboxylic Acid)	3300 - 2500	Broad, Strong	Stretching
N-H	3350 - 3250	Medium	Stretching
C-H (Aromatic)	3100 - 3000	Medium	Stretching
C-H (Aliphatic)	3000 - 2850	Medium	Stretching
C=O (Carboxylic Acid)	1710 - 1680	Strong	Stretching
C=C (Aromatic)	1600 - 1450	Medium to Weak	Stretching
S=O (Sulfonamide)	1350 - 1300 and 1170 - 1150	Strong	Asymmetric and Symmetric Stretching
C-N	1350 - 1250	Medium	Stretching
C-O	1320 - 1210	Strong	Stretching
O-H (Carboxylic Acid)	960 - 900	Broad, Medium	Bending

Table 3: Predicted Mass Spectrometry (MS) Data

Parameter	Predicted Value	Notes
Molecular Formula	$C_9H_{11}NO_4S$	
Molecular Weight	229.25 g/mol	
$(M)^{+•}$	m/z 229	Molecular ion peak in Electron Ionization (EI-MS).
$[M+H]^+$	m/z 230	Protonated molecule in Electrospray Ionization (ESI-MS).
$[M-H]^-$	m/z 228	Deprotonated molecule in ESI-MS.
Major Fragments (EI)	m/z 214, 186, 151, 123, 91, 77	Predicted from loss of $-CH_3$, $-C_2H_5$, $-SO_2NHC_2H_5$, $-COOH$, and cleavage of the aromatic ring.

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Procedure:

- Sample Preparation: Dissolve 5-10 mg of **4-[(Ethylamino)sulfonyl]benzoic acid** in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Tetramethylsilane (TMS) is typically added as an internal standard (0 ppm).[\[1\]](#)[\[2\]](#)
- Data Acquisition:
 - Acquire a ¹H NMR spectrum to identify proton environments.

- Acquire a ^{13}C NMR spectrum to identify carbon environments.
- If necessary, perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to establish H-H couplings and HSQC (Heteronuclear Single Quantum Coherence) to determine direct C-H connections.
- Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase and baseline correct the resulting spectra. Integrate the signals in the ^1H NMR spectrum to determine proton ratios.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

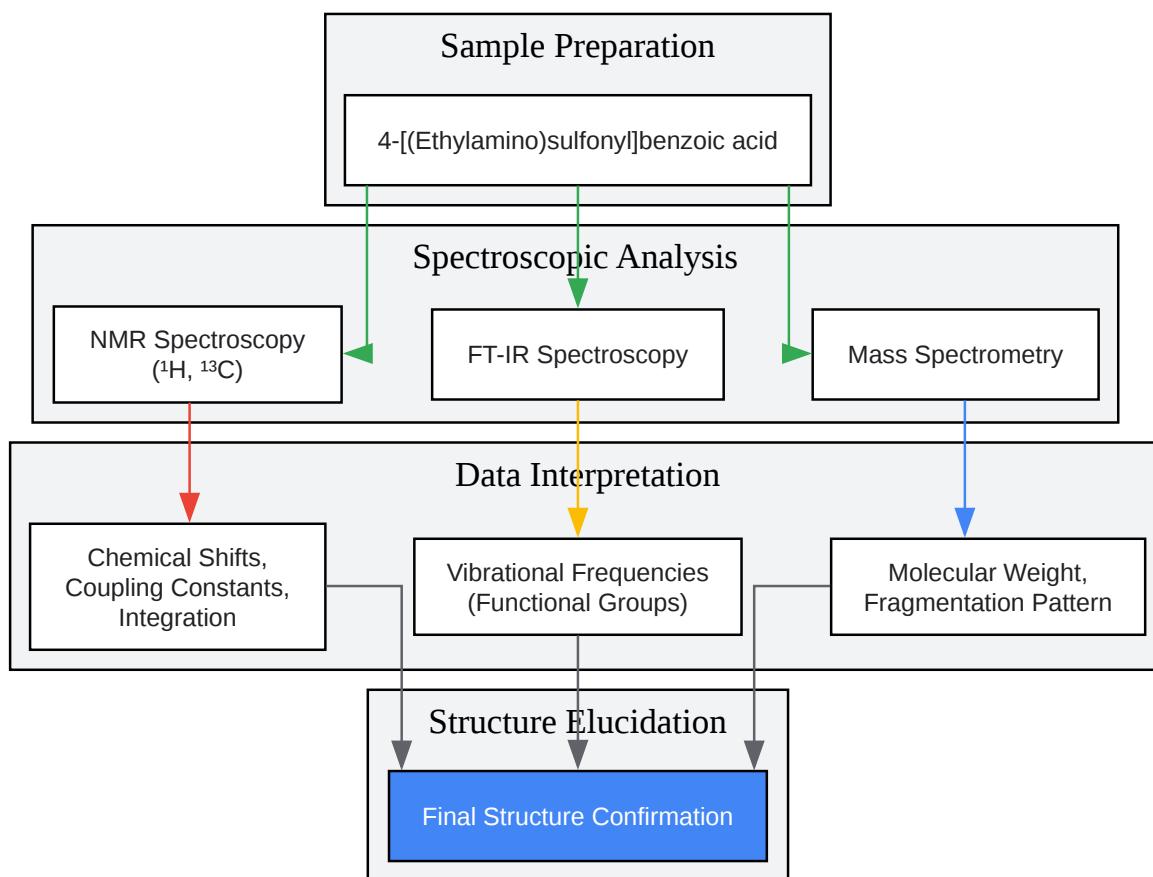
Instrumentation: An FT-IR spectrometer.

Procedure:

- Sample Preparation (KBr Pellet Method):
 - Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[3]
 - Place the mixture in a pellet die and apply pressure to form a transparent or translucent pellet.[3]
- Sample Preparation (Attenuated Total Reflectance - ATR):
 - Place a small amount of the solid sample directly onto the ATR crystal.
 - Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal.[3]
- Data Acquisition: Place the prepared sample in the spectrometer's sample compartment and acquire the spectrum, typically in the range of $4000\text{-}400\text{ cm}^{-1}$. A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.[4]

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.


Instrumentation: A mass spectrometer, for example, with an Electron Ionization (EI) or Electrospray Ionization (ESI) source.

Procedure (Electron Ionization - EI):

- Sample Introduction: Introduce a small amount of the sample into the ion source, where it is vaporized.
- Ionization: Bombard the gaseous molecules with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[5][6]
- Mass Analysis: Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
- Detection: Detect the separated ions to generate the mass spectrum.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like **4-[(Ethylamino)sulfonyl]benzoic acid**.

[Click to download full resolution via product page](#)

Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. rsc.org [rsc.org]
- 3. drawellanalytical.com [drawellanalytical.com]

- 4. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- To cite this document: BenchChem. [Spectroscopic Profile of 4-[(Ethylamino)sulfonyl]benzoic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b083595#spectroscopic-data-for-4-ethylamino-sulfonyl-benzoic-acid-nmr-ir-ms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com